(4-Nitrophenyl)methyl 4-oxobutanoate
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Overview
Description
(4-Nitrophenyl)methyl 4-oxobutanoate is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in multiple scientific fields. The compound consists of a 4-nitrophenyl group attached to a methyl 4-oxobutanoate moiety, making it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitrophenyl)methyl 4-oxobutanoate typically involves the esterification of 4-nitrobenzyl alcohol with 4-oxobutanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the pure product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: (4-Nitrophenyl)methyl 4-oxobutanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzyl alcohol and 4-oxobutanoic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed:
Reduction: 4-Aminophenylmethyl 4-oxobutanoate.
Substitution: Various substituted phenylmethyl 4-oxobutanoates.
Hydrolysis: 4-Nitrobenzyl alcohol and 4-oxobutanoic acid.
Scientific Research Applications
(4-Nitrophenyl)methyl 4-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of (4-Nitrophenyl)methyl 4-oxobutanoate depends on the specific application and the target molecule. In biochemical assays, the compound may act as a substrate for enzymes, allowing researchers to study enzyme kinetics and inhibition. The nitro group can undergo reduction or substitution reactions, leading to the formation of various products that can interact with biological targets.
Comparison with Similar Compounds
(4-Nitrophenyl)methyl acetate: Similar structure but with an acetate group instead of a 4-oxobutanoate moiety.
(4-Nitrophenyl)methyl benzoate: Contains a benzoate group instead of a 4-oxobutanoate moiety.
(4-Nitrophenyl)methyl propanoate: Contains a propanoate group instead of a 4-oxobutanoate moiety.
Uniqueness: (4-Nitrophenyl)methyl 4-oxobutanoate is unique due to its specific combination of a 4-nitrophenyl group and a 4-oxobutanoate moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
136093-02-2 |
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Molecular Formula |
C11H11NO5 |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl 4-oxobutanoate |
InChI |
InChI=1S/C11H11NO5/c13-7-1-2-11(14)17-8-9-3-5-10(6-4-9)12(15)16/h3-7H,1-2,8H2 |
InChI Key |
CBYMGSIIZXNAMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)CCC=O)[N+](=O)[O-] |
Origin of Product |
United States |
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